Cholesteryl stearate
Overview
Description
Cholesteryl stearate is a type of cholesteryl ester, which is a compound formed from cholesterol and a fatty acid, in this case, stearic acid. Cholesteryl esters are significant constituents of low-density lipoprotein (LDL) particles, which play a crucial role in the development of atherosclerosis and serve as a storage form of cholesterol in the body . Cholesteryl stearate, in particular, is one of the cholesteryl esters that can be found stored in the rat adrenal gland .
Synthesis Analysis
The synthesis of cholesteryl esters, including cholesteryl stearate, can be achieved through the reaction of cholesterol with fatty acid chlorides. A study demonstrated the synthesis of various cholesteryl esters, including cholesteryl stearate, using a reaction of labeled cholesterol with an excess of fatty acid chloride, yielding high purity and good recovery of the product . This method is suitable for producing cholesteryl esters for biochemical studies.
Molecular Structure Analysis
Cholesteryl stearate's molecular structure, like other cholesteryl esters, consists of a cholesterol moiety linked to a fatty acid chain. The crystal structure of a related compound, cholesteryl-17-bromoheptadecanoate, shows that the molecules pack with regions of steroid skeleta alternating with regions of hydrocarbon chains, which suggests a similar packing arrangement could be expected for cholesteryl stearate .
Chemical Reactions Analysis
Cholesteryl esters can undergo various chemical reactions, including hydrolysis and oxidation. For instance, unsaturated cholesteryl esters can be oxidized at the air-water interface, which affects their surface properties . However, specific chemical reactions involving cholesteryl stearate are not detailed in the provided papers.
Physical and Chemical Properties Analysis
Cholesteryl stearate, as a cholesteryl ester, has unique physical properties that contribute to its biological function. For example, it has been used to form a liquid crystal physical gel in a nematic liquid crystal, which exhibits strong light scattering effects and can be switched from a turbid to a transparent state using an alternating current . This indicates that cholesteryl stearate has electro-optical properties that could be harnessed for display materials. Additionally, the surface properties of cholesteryl stearate and other long-chain esters show that they are not surface-active and do not form stable monolayers at the air-water interface .
Relevant Case Studies
Cholesteryl stearate has been studied in various contexts, including its role in the adrenal gland , its physical properties for potential use in light scattering displays , and its behavior in monolayers and interactions with other lipids . These studies provide insights into the biological and technological applications of cholesteryl stearate and its importance in health and disease.
Scientific Research Applications
1. Application in Analytical Chemistry and Epidemiology
- Summary of the Application: Cholesteryl ester (CE), an ester of cholesterol and fatty acid (FA), is used in the analysis of human serum. Plasma CE reflects complicated metabolisms of cholesterol, phospholipids, lipoproteins, and dietary FAs .
- Methods of Application: The study applied two basic dimension reduction methods, principal component analysis (PCA) and factor analysis, to serum CE species determined by LC-MS/MS in a Japanese population .
- Results or Outcomes: PCA and factor analysis both reflected the size (concentration), food source, fat solubility, and biological aspect of the CE species. Cholesteryl docosahexaenoate (DHA) was found to be unique by a factor analysis, possibly relevant to the unique accumulation of DHA in the brain .
2. Application in Lipoprotein Research
- Summary of the Application: Cholesteryl ester transfer protein (CETP) inhibition reduces vascular event risk, but confusion surrounds its effects on low-density lipoprotein (LDL) cholesterol .
- Methods of Application: The study used an allele associated with lower CETP expression to mimic CETP inhibition and detailed lipoprotein subclass profiling from nuclear magnetic resonance spectroscopy .
- Results or Outcomes: Genetic inhibition of CETP resulted in strong associations on lower remnant and very-low-density lipoprotein (VLDL) cholesterol, but there were no associations on cholesterol concentrations in LDL defined by particle size .
3. Application in Drug Delivery
- Summary of the Application: Cholesterol-based compounds, including Cholesteryl stearate, have been used in drug delivery systems. These compounds can be used to create liposomes or other types of nanoparticles that can encapsulate drugs and deliver them to specific locations in the body .
- Results or Outcomes: The use of cholesterol-based compounds in drug delivery has been shown to improve the efficacy of certain drugs by enhancing their absorption and distribution within the body .
4. Application in Bioimaging
- Summary of the Application: Cholesterol-based compounds can also be used in bioimaging applications. These compounds can be used to create contrast agents that enhance the visibility of certain structures or processes within the body .
- Results or Outcomes: The use of cholesterol-based compounds in bioimaging has been shown to enhance the quality of images obtained, allowing for more accurate diagnosis and monitoring of various health conditions .
5. Application in Liquid Crystals and Gelators
- Summary of the Application: Cholesterol-based compounds like Cholesteryl stearate have been used in the development of liquid crystals and gelators .
- Results or Outcomes: The use of cholesterol-based compounds in material science has been shown to improve the properties of certain materials, such as their stability and structure .
6. Application in High-Performance Liquid Chromatography
- Summary of the Application: Cholesteryl stearate has been used in the optimization of the reversed-phase high-performance liquid chromatography separation of six analyte standards .
- Methods of Application: The study accomplished this by modeling with an artificial neural network–genetic algorithm (ANN-GA) approach .
- Results or Outcomes: Implementation of the optimized method resulted in complete separation of all six analytes, including the resolution of two previously co-eluting peaks .
Safety And Hazards
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPOTDGOASDJS-XNTGVSEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018693 | |
Record name | Cholesteryl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl stearate | |
CAS RN |
35602-69-8 | |
Record name | Cholesteryl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3-ol-, octadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholesteryl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3-β-yl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | cholest-5-en-3beta-yl octadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.